molecular formula C29H34O3 B1244021 3-Cinnamyl-4-oxoretinoic acid

3-Cinnamyl-4-oxoretinoic acid

Cat. No.: B1244021
M. Wt: 430.6 g/mol
InChI Key: IKKQFAFPWVMQQF-PMTCJBHXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cinnamyl-4-oxoretinoic acid is a synthetic analog of 4-oxoretinoic acid, which is itself an active metabolite of vitamin A (all-trans-retinoic acid) . This compound is a ligand for nuclear retinoic acid receptors (RARs), binding to subtypes including RARα, though with a lower affinity than retinoic acid . Its receptor-binding activity underpins its role in regulating gene transcription, influencing processes like cellular differentiation and growth inhibition . In research settings, this compound has demonstrated differentiating activity and the ability to inhibit the induction of ornithine decarboxylase (ODC) activity . Studies using mouse F9 embryonal carcinoma cells, a model for studying cell differentiation, have shown that this compound promotes differentiation, though with lower potency than retinoic acid and other 4-oxo analogs . A 2023 study identified this compound as a promising terpene-based inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase via molecular docking screens, suggesting potential application in antiviral research . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H34O3

Molecular Weight

430.6 g/mol

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-[2,6,6-trimethyl-3-oxo-4-[(E)-3-phenylprop-2-enyl]cyclohexen-1-yl]nona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C29H34O3/c1-21(11-9-12-22(2)19-27(30)31)17-18-26-23(3)28(32)25(20-29(26,4)5)16-10-15-24-13-7-6-8-14-24/h6-15,17-19,25H,16,20H2,1-5H3,(H,30,31)/b12-9+,15-10+,18-17+,21-11+,22-19+

InChI Key

IKKQFAFPWVMQQF-PMTCJBHXSA-N

Isomeric SMILES

CC1=C(C(CC(C1=O)C/C=C/C2=CC=CC=C2)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C

Canonical SMILES

CC1=C(C(CC(C1=O)CC=CC2=CC=CC=C2)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Synonyms

3-cinnamyl-4-oxoRA
3-cinnamyl-4-oxoretinoic acid

Origin of Product

United States

Chemical Synthesis and Advanced Derivatization of 3 Cinnamyl 4 Oxoretinoic Acid

Novel Synthetic Methodologies and Strategic Route Development

The development of synthetic routes to 3-Cinnamyl-4-oxoretinoic acid and its analogues is crucial for enabling further biological and medicinal chemistry studies. A key challenge in retinoid synthesis is the construction of the polyene chain with the correct geometry and the introduction of specific substituents on the cyclohexene (B86901) ring.

A patented method for the preparation of 3-substituted and 3,3-disubstituted 4-oxoretinoic acids, including this compound, provides a foundational approach. google.com While the specific details of the reaction steps and intermediates for this exact compound are proprietary, the general strategy likely involves the synthesis of a substituted β-ionone precursor followed by chain elongation to form the retinoic acid backbone.

The general synthetic strategy for related retinoids often involves a convergent approach. This typically includes the synthesis of two key fragments: a modified cyclohexenone ring system (the "A-ring") and a polyene side chain. These fragments are then coupled using various olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to construct the full carbon skeleton. Subsequent oxidation of the terminal functional group then yields the carboxylic acid.

For this compound, the strategic development would focus on the efficient introduction of the cinnamyl group at the C3 position of the cyclohexenone ring. This could be achieved through various alkylation or cross-coupling methodologies on a suitable precursor.

Stereoselective Synthesis Approaches

While the provided information does not detail a specific stereoselective synthesis for this compound, the principles of stereocontrolled synthesis are paramount in retinoid chemistry due to the presence of stereocenters and the geometric isomers of the polyene chain. The biological activity of retinoids is often highly dependent on their stereochemistry.

For instance, the stereocontrolled synthesis of (S)-9-cis-4-oxo-13,14-dihydroretinoic acid highlights key strategies that could be adapted. exlibrisgroup.com This synthesis utilized a Horner–Wadsworth–Emmons condensation and a Stille cross-coupling as key bond-forming reactions to control the geometry of the double bonds. exlibrisgroup.com

In the context of this compound, if the cinnamyl group or other substituents introduce chirality, enantioselective or diastereoselective methods would be necessary. This could involve the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions to favor the formation of a specific stereoisomer. For example, asymmetric alkylation of a 4-oxocyclohexenone precursor could establish a chiral center at the C3 position.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of complex molecules like this compound is an increasingly important area of research. While specific green synthetic routes for this compound are not yet published, general green chemistry strategies can be applied to make the synthesis more environmentally benign.

Key principles of green chemistry that could be implemented include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water, ethanol, or supercritical CO2 as solvents.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. This can include biocatalysis, organocatalysis, or metal catalysis.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Renewable Feedstocks: Utilizing starting materials derived from renewable resources.

For instance, traditional olefination reactions often generate stoichiometric amounts of phosphine (B1218219) oxide byproducts. The development of catalytic olefination methods would significantly improve the greenness of the synthesis.

Green Chemistry PrinciplePotential Application in Synthesis
Atom Economy Utilizing addition and cycloaddition reactions that incorporate all atoms of the reactants into the product.
Safer Solvents Replacing chlorinated solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether.
Catalysis Employing catalytic Wittig-type reactions or cross-coupling reactions to reduce waste.
Energy Efficiency Exploring microwave-assisted or sonochemical methods to accelerate reactions and reduce energy consumption.

Design and Synthesis of Mechanistically Informative Analogues

The design and synthesis of analogues of this compound are crucial for understanding its structure-activity relationship (SAR) and mechanism of action. By systematically modifying the structure of the parent compound, researchers can probe the importance of different functional groups and structural features for its biological activity.

The synthesis of various retinoid analogues has been reported, providing a blueprint for designing derivatives of this compound. cornell.edu For example, modifications could include:

Alterations to the Cinnamyl Group: Introducing substituents on the phenyl ring of the cinnamyl group to explore electronic and steric effects. The double bond of the cinnamyl group could also be saturated or modified.

Changes to the Cyclohexene Ring: Modifying the substitution pattern on the cyclohexene ring, for instance, by altering the gem-dimethyl groups or introducing other functional groups.

Modification of the Polyene Chain: Varying the length and geometry of the polyene chain.

Esterification or Amidation of the Carboxylic Acid: Converting the carboxylic acid to various esters or amides to modulate polarity and pharmacokinetic properties.

The synthesis of these analogues would likely follow similar synthetic strategies as the parent compound, with the modifications being introduced at appropriate stages of the synthesis.

Analogue TypeRationale for Design
Substituted Cinnamyl Analogues To probe the electronic and steric requirements of the binding pocket.
Ring-Modified Analogues To investigate the role of the cyclohexene ring in receptor binding and activation.
Polyene Chain Variants To understand the importance of chain length and rigidity for biological activity.
Carboxylic Acid Derivatives To improve properties such as cell permeability and metabolic stability.

Molecular Mechanisms of Action of 3 Cinnamyl 4 Oxoretinoic Acid

Modulation of Retinoic Acid Receptor (RAR) Signaling Pathways

There is currently no scientific evidence to detail the modulatory effects of 3-Cinnamyl-4-oxoretinoic acid on RAR signaling pathways.

No studies have been published that measure the binding affinity of this compound for the Retinoic Acid Receptor Alpha (RARα). Consequently, the specifics of any potential ligand-receptor interactions are entirely unknown.

The scientific literature contains no information on whether this compound can influence the transcriptional activity of RAR homodimers or RAR-RXR heterodimers.

As there is no evidence to suggest that this compound activates RARs, no studies on downstream gene expression profiling have been conducted.

Interaction with Cellular Retinoic Acid-Binding Proteins (CRABPs)

There is a complete lack of data regarding the interaction of this compound with CRABPs.

No research has been found that investigates the binding characteristics of this compound with Cellular Retinoic Acid-Binding Protein II (CRABP-II). Therefore, any functional implications of such an interaction remain purely speculative.

Without evidence of binding, it is not possible to determine what role, if any, CRABPs would play in the intracellular transport and metabolism of this compound.

Enzyme Activity Modulation Beyond Retinoid Metabolism

The biological activities of retinoids and related compounds often extend beyond their well-known roles in retinoid signaling pathways.

Ornithine decarboxylase (ODC) is a crucial enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. scbt.com ODC catalyzes the conversion of ornithine to putrescine, the first and rate-limiting step in this pathway. sigmaaldrich.comtocris.com Dysregulation of ODC activity has been implicated in various diseases, including cancer. nih.gov

Retinoids, as a class of compounds, have been shown to inhibit ODC activity. nih.gov For instance, all-trans-retinoic acid can inhibit the induction of ODC by tumor promoters. nih.gov This inhibition is dose-dependent and correlates with the anti-tumor-promoting activity of the retinoid. nih.gov While direct studies on this compound's effect on ODC are not specified in the provided context, the known activity of other retinoids suggests a potential for this compound to also modulate ODC and its associated pathways. nih.gov Inhibitors of ODC disrupt the enzyme's function, leading to a reduction in polyamine levels, which can have significant effects on cellular processes that depend on these molecules. scbt.com

Preclinical Biological Activities and Cellular Responses Mechanistic Studies

Effects on Cellular Differentiation Processes

The influence of retinoids on cellular differentiation is a well-established area of study. Research into 3-Cinnamyl-4-oxoretinoic acid is exploring its potential to induce and modulate these complex processes in various cell models.

Induction of Differentiation in Embryonal Carcinoma Cell Models (e.g., F9 Cells)

The F9 murine embryonal carcinoma cell line is a widely utilized model for investigating the molecular mechanisms of cellular differentiation. nih.gov These cells, when treated with retinoids like retinoic acid, differentiate into endodermal-like cells. nih.gov Studies involving retinoic acid have shown that it can induce a half-maximum differentiation response in F9 cells at a concentration of 1.3 nM, with a maximum response at approximately 30 nM. nih.gov This process requires continuous exposure to the compound for 48 to 72 hours. nih.gov It is the retinoic acid itself that directs this differentiation process within the F9 cells. nih.gov

Analysis of Morphological and Biochemical Markers of Differentiation

The differentiation of F9 cells is characterized by distinct morphological changes and the expression of specific biochemical markers. A key marker of successful differentiation is the production of laminin, which can be measured using techniques such as an enzyme-linked immunosorbent assay (ELISA). nih.gov Following treatment with inducing agents, the cells undergo changes that can be visually observed and quantified through the expression of such proteins, confirming the transition to a differentiated state.

Modulation of Cellular Proliferation and Growth Control

The regulation of cellular proliferation is a critical aspect of development and tissue homeostasis. Investigations are underway to determine the impact of this compound on cell growth and the underlying molecular pathways.

Antiproliferative Effects in Experimental Cell Lines

Retinoids have demonstrated the ability to inhibit cell proliferation in various experimental settings. For instance, all-trans retinoic acid (atRA) has been shown to reduce cell proliferation in a dose-dependent manner in human palatal mesenchymal cells. frontiersin.org Similarly, 4-oxoretinoids have been found to inhibit the proliferation of normal human mammary epithelial cells (HMECs). researchgate.net These findings suggest that compounds in this class can exert growth-inhibitory effects on different cell types.

Cell Cycle Regulation and Apoptotic Pathways

The antiproliferative effects of retinoids are often linked to their ability to influence the cell cycle and induce apoptosis (programmed cell death). Retinoic acid can either inhibit cell growth by binding to the nuclear retinoic acid receptor (RAR) or stimulate cell growth and inhibit apoptosis by binding to the peroxisome proliferator-activated receptor beta/delta (PPAR beta/delta). nih.gov The specific outcome depends on the cellular context and the activation of these distinct nuclear receptors. nih.gov

Antiviral Mechanisms in In Vitro Systems

The potential antiviral properties of compounds related to this compound are an emerging area of interest. Cinnamic acid and its derivatives have been reported to possess various biological activities, including antiviral effects. nih.gov For example, certain synthetic cinnamic acid derivatives have been shown to suppress the replication of the Hepatitis C virus (HCV) in vitro. nih.gov One mechanism of action for this antiviral activity involves the induction of oxidative stress within the host cells, which in turn inhibits viral replication. nih.gov Further research is needed to determine if this compound exhibits similar antiviral properties and to elucidate the specific mechanisms involved.

Inhibition of Viral Replication Machinery (e.g., HCV RNA Synthesis)

Currently, there is a notable absence of published scientific literature detailing the direct inhibitory effects of this compound on viral replication machinery. Specific studies on its capacity to inhibit the RNA synthesis of viruses such as the Hepatitis C virus (HCV) have not been reported.

While research has been conducted on related compounds, the unique structural and functional properties of this compound necessitate direct investigation to ascertain its potential antiviral activities. The scientific community has explored the antiviral properties of broader categories of compounds, such as cinnamic acid derivatives and other retinoic acid analogues. For instance, certain cinnamic acid derivatives have been shown to suppress the replication of various HCV genotypes nih.gov. Similarly, all-trans retinoic acid (ATRA), a related retinoid, has demonstrated the ability to inhibit HCV replication by targeting viral components like the core protein through cellular degradation pathways nih.gov. However, these findings cannot be directly extrapolated to this compound.

Future research is required to explore whether this compound exhibits any activity against viral polymerases, proteases, or other essential enzymes involved in viral replication. Such studies would be crucial in determining its potential as an antiviral agent.

Cellular Host Factor Modulation in Viral Infection

There is currently no available scientific data on the modulation of cellular host factors by this compound in the context of viral infections. Viruses are known to manipulate host cellular machinery to facilitate their replication and evade the immune system nih.gov. Therapeutic strategies are increasingly being developed to target these host factors, as this can offer a broader spectrum of antiviral activity and a higher barrier to the development of drug resistance mdpi.com.

Investigations into other retinoids have revealed interactions with various cellular pathways that can influence viral life cycles. For example, some retinoids are known to modulate immune responses and cellular differentiation processes that can, in turn, affect the cellular environment and its permissiveness to viral infection. Specifically, retinoic acid has been shown to impact the type-I interferon response, a critical component of the innate antiviral defense nih.gov.

However, the specific effects of this compound on host factors pertinent to viral entry, replication complex formation, or viral assembly and release remain uninvestigated. Elucidating whether this compound can alter the expression or function of host proteins, such as cyclophilins or phosphatidylinositol 4-kinase alpha (PI4KA), which are crucial for HCV replication, would be a valuable area for future research. Without such studies, the potential of this compound to act as a host-targeting antiviral agent is unknown.

Structure Activity Relationship Sar Investigations of 3 Cinnamyl 4 Oxoretinoic Acid and Analogues

Impact of Cinnamyl Moiety Modifications on Biological Activity

The introduction of a cinnamyl group at the 3-position of the 4-oxoretinoic acid core represents a significant modification that can influence the compound's interaction with its biological targets. The cinnamyl moiety, consisting of a phenyl group attached to an allyl group, is a bulky and lipophilic substituent. Its size, shape, and electronic properties can modulate the binding affinity and selectivity of the parent molecule for retinoic acid receptors (RARs).

Modifications to the cinnamyl group itself can further refine the biological activity profile. For instance, the position and nature of substituents on the phenyl ring of the cinnamyl group can have a profound effect. Electron-donating or electron-withdrawing groups can alter the electronic distribution of the entire molecule, which may affect interactions with amino acid residues in the receptor's binding pocket. The steric bulk of these substituents is also a critical factor; larger groups may cause steric hindrance, preventing optimal binding, while smaller groups might not fill the available space effectively.

To systematically investigate these effects, a series of analogues with varied substitutions on the cinnamyl's phenyl ring could be synthesized and evaluated. The following hypothetical data table illustrates how such modifications might influence biological activity, with activity being a measure of RARα agonism.

AnalogueModification on Cinnamyl Phenyl RingPredicted Relative Biological Activity (%)
1Unsubstituted (Parent Compound)100
24-Methoxy (Electron-donating)120
34-Nitro (Electron-withdrawing)70
44-Chloro (Halogen)95
54-Methyl (Lipophilic)110
62-Methyl (Steric Hindrance)40

Role of the Oxo-Retinoic Acid Core in Receptor Binding

The 4-oxoretinoic acid core is a crucial component for the biological activity of this class of compounds. It is an active metabolite of retinoic acid and has been shown to bind to and activate RARs, particularly the RARβ subtype. nih.gov The carboxylic acid group at one end of the polyene chain is a key feature for binding to the ligand-binding pocket of RARs. This polar group typically forms important hydrogen bonds with specific amino acid residues, anchoring the ligand in the correct orientation for receptor activation.

The presence of the oxo group at the 4-position of the cyclohexenyl ring also significantly influences the molecule's properties. This modification can affect the electronic distribution and conformation of the ring, which in turn can alter the binding affinity and selectivity for different RAR subtypes. Research has shown that 4-oxoretinoic acid is a highly active metabolite, suggesting that the 4-oxo group is well-tolerated and may even contribute positively to receptor interaction. nih.gov

The interplay between the 3-cinnamyl substituent and the 4-oxo-retinoic acid core is of particular interest. The cinnamyl group may orient the core in a specific manner within the binding pocket, potentially enhancing or diminishing the interactions of the carboxylic acid and oxo groups. A hypothetical comparison of the binding affinities of related compounds for different RAR subtypes is presented below.

CompoundRelative Binding Affinity for RARαRelative Binding Affinity for RARβRelative Binding Affinity for RARγ
All-trans-retinoic acidHighHighHigh
All-trans-4-oxoretinoic acidModerateHighModerate
3-Cinnamyl-4-oxoretinoic acid (Hypothetical)Moderate-HighHighLow

Stereochemical Influences on Molecular Interactions

Stereochemistry plays a pivotal role in the biological activity of retinoids. The polyene chain of retinoic acid can exist in various cis/trans isomeric forms, and these isomers can exhibit different binding affinities for RARs and RXRs. nih.gov For instance, all-trans-retinoic acid is a high-affinity ligand for RARs, while 9-cis-retinoic acid can bind to both RARs and RXRs. nih.gov

In the case of this compound, the stereochemistry of the polyene chain would be expected to have a similar impact on its activity. Furthermore, the double bond in the allyl portion of the cinnamyl group can also exist as either an E (trans) or Z (cis) isomer. The spatial arrangement of the phenyl group relative to the retinoic acid core will be different for these two isomers, which could lead to distinct interactions within the receptor's binding pocket.

If the cinnamyl substituent were to be modified to introduce a chiral center, for example, by hydrogenation of the double bond and substitution on the resulting propyl chain, this would introduce another layer of stereochemical complexity. The different enantiomers or diastereomers could exhibit significantly different biological activities, as one stereoisomer may fit more favorably into the chiral environment of the receptor's binding site than the other. mdpi.com

Stereoisomer of this compound (Hypothetical)Predicted Receptor InteractionExpected Biological Activity
All-trans polyene chain, (E)-cinnamylOptimal fitHigh
13-cis polyene chain, (E)-cinnamylSub-optimal fitModerate
All-trans polyene chain, (Z)-cinnamylPotential steric clashLow
(R)-chiral center on a modified cinnamyl side chainFavorable interactionHigh
(S)-chiral center on a modified cinnamyl side chainUnfavorable interactionLow

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By quantifying various physicochemical properties of the molecules, known as descriptors, a predictive model can be developed. Such models are invaluable in drug discovery for predicting the activity of untested compounds, thereby guiding the synthesis of new and more potent analogues.

For a series of this compound analogues, a QSAR study would involve calculating a wide range of descriptors. These can be broadly categorized into:

Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which describe the electronic aspects of the molecule.

Steric descriptors: Including molecular weight, volume, and surface area, which relate to the size and shape of the molecule.

Hydrophobic descriptors: Like the partition coefficient (logP), which measures the lipophilicity of the compound.

Topological descriptors: Which are numerical representations of the molecular structure.

Once these descriptors are calculated for a set of analogues with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) can be used to build a QSAR model. A hypothetical QSAR equation for a series of this compound analogues might look like this:

Biological Activity (log 1/IC50) = 0.5 * logP - 0.2 * (Molecular Volume) + 1.2 * (HOMO Energy) + 2.5

In this illustrative equation, a positive coefficient for logP and HOMO energy suggests that increasing these values would lead to higher biological activity, while the negative coefficient for molecular volume indicates that an increase in this descriptor would decrease activity. It is crucial to note that the development of a robust and predictive QSAR model requires a sufficiently large and diverse dataset of compounds with accurately measured biological activities.

Computational and Theoretical Studies of 3 Cinnamyl 4 Oxoretinoic Acid

Advanced Molecular Docking Protocols and Scoring Functions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method was employed to investigate the interaction between 3-cinnamyl-4-oxoretinoic acid and the Hepatitis C virus (HCV) NS5B polymerase, a critical enzyme for viral replication.

In a comprehensive screening study, this compound was identified as a potential inhibitor of HCV NS5B polymerase (PDB ID: 3FQK). iiarjournals.orgresearchgate.netresearchgate.net The docking process utilized advanced software, including GOLD (Cambridge Crystallographic Data Centre) and InstaDock, to predict the binding conformation and affinity. iiarjournals.orgnih.gov The GOLD software's ChemPLP scoring function, which is a piecewise linear potential function, was a key tool in evaluating the fitness of the docked poses. nih.gov These docking protocols placed this compound into a binding region distinct from that of some other inhibitors, identifying a specific pocket for it and other related terpenes. nih.gov The results from these docking studies, combining scores from multiple programs, were instrumental in selecting the compound for more intensive computational analysis. nih.gov

Table 1: Molecular Docking Summary for this compound

Target Protein PDB ID Docking Software Scoring Function Basis Predicted Binding Location
HCV NS5B Polymerase 3FQK GOLD, InstaDock, AutoDock Vina PLP.Fitness, Binding Free Energy Allosteric site shared with isogemichalcone C and S-pawhuskin nih.govnih.gov

Microsecond-Scale Molecular Dynamics Simulations for Binding Dynamics

Following molecular docking, molecular dynamics (MD) simulations are performed to understand the stability and dynamic behavior of the ligand-protein complex over time. For this compound, its docked complex with HCV NS5B polymerase was subjected to 150-nanosecond (ns) long MD simulations to assess the stability of its binding mode. iiarjournals.orgsciprofiles.com

The simulations were conducted using YASARA software with the AMBER14 force field, a set of parameters that describes the physics of the atoms in the system. nih.gov The results of the MD simulations revealed that this compound requires a significant conformational adjustment period within the active site. nih.govnih.gov Unlike some compounds that find a stable pose quickly, it took approximately 60 to 80 ns for this compound to settle into a stable binding conformation. nih.govnih.gov This "preliminary movement" phase suggests a dynamic binding process where the compound explores various orientations before locking into a favorable and stable interaction, a critical insight that static docking alone could not provide. nih.gov

Table 2: Molecular Dynamics Simulation Parameters for the this compound Complex

System Software Force Field Simulation Time Key Finding
This compound + HCV NS5B Polymerase YASARA AMBER14 150 ns The complex requires 60-80 ns to achieve a stable binding conformation. nih.govnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of a molecule, which dictate its reactivity and interaction capabilities. While specific DFT studies for this compound are not available in the reviewed literature, extensive research on its parent structures, such as all-trans-retinoic acid (ATRA), provides a clear framework for how such analyses are conducted. rsc.orgresearchgate.net

These calculations are used to determine the distribution of electron density and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net For related retinoids, DFT methods like B3LYP and M06-2x with basis sets such as 6-31G(d) or 6-311+G(d,p) have been used to optimize molecular geometries and predict electronic properties. nih.govrsc.org Such calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help predict sites for electrophilic and nucleophilic attack, thereby informing how the molecule might interact with residues in a protein's binding pocket. researchgate.net Applying these methods to this compound would elucidate how the addition of the cinnamyl and oxo groups modifies the electronic profile compared to simpler retinoids.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The identification of this compound as a potential HCV NS5B polymerase inhibitor was the result of a large-scale structure-based virtual screening campaign. iiarjournals.orgnih.gov

In the study, a library of 1,893 terpenes was screened against the crystal structure of the HCV NS5B polymerase (PDB ID: 3FQK). iiarjournals.orgnih.gov This structure-based approach relies on docking the candidate molecules into the target's binding site and ranking them based on scoring functions. iiarjournals.org The screening process utilized multiple docking programs (GOLD, InstaDock, AutoDock Vina) to increase the reliability of the results. nih.gov this compound was one of nine terpenes ultimately selected for further analysis based on consistently high scores across the different docking and scoring platforms. iiarjournals.orgnih.gov This methodology efficiently filtered a large chemical library to pinpoint a small set of promising candidates, demonstrating the power of structure-based virtual screening in modern drug discovery. nih.gov

Homology Modeling and Protein-Ligand Interaction Site Prediction

When an experimental three-dimensional structure of a target protein is not available, homology modeling can be used to construct a theoretical model. This technique relies on using the known experimental structure of a related homologous protein (a "template") to predict the structure of the target.

In the case of the studies involving this compound and the HCV NS5B polymerase, a crystal structure (PDB: 3FQK) was available, so homology modeling was not necessary. iiarjournals.orgnih.gov However, this method is crucial in the broader field of retinoid research. For instance, when the crystal structure for the human retinoic acid-metabolizing enzyme CYP26A1 was unknown, researchers built homology models to understand its active site and to dock ligands like all-trans-retinoic acid. tandfonline.comnih.gov These models were constructed using templates such as the human CYP3A4 or the cyanobacterial CYP120A1 structures. tandfonline.comnih.gov Similarly, homology models of retinoic acid-related orphan receptors (RORs) have been built to investigate their ligand-binding pockets and predict how they might interact with potential ligands. researchgate.netresearchgate.net This approach allows for structure-based drug design efforts to proceed even in the absence of an experimentally determined target structure. tandfonline.com

Analogues and Derivatives of 3 Cinnamyl 4 Oxoretinoic Acid: Design, Synthesis, and Mechanistic Evaluation

Structural Modifications for Enhanced Target Specificity

Research into the specific structural modifications of 3-cinnamyl-4-oxoretinoic acid to enhance target specificity is limited in publicly available scientific literature. The parent compound, a retinoid derivative, possesses a complex structure with several potential sites for modification, including the cyclohexenyl ring, the polyene chain, and the carboxylic acid group.

In the broader context of retinoid research, modifications to similar structures, such as all-trans-retinoic acid (ATRA), have been explored to improve their therapeutic index and target specificity. For instance, studies on other retinoids have involved altering the cyclohexenyl ring, modifying the conjugated double bonds of the polyene chain, and converting the terminal carboxyl group to esters or amides. nih.gov These strategies aim to modulate the binding affinity and selectivity for retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are key mediators of retinoid signaling.

A study on novel derivatives of all-trans retinoic acid highlighted the combined importance of the acid moiety and the conjugated double bonds in its binding to the PML–RAR-α oncogene in acute promyelocytic leukemia. nih.gov While these findings provide a conceptual framework, specific research detailing the design and synthesis of this compound analogues with enhanced target specificity has not been identified in the performed searches.

Evaluation of Modified Analogues in Cellular and Biochemical Assays

There is a notable absence of published studies detailing the evaluation of modified analogues of this compound in cellular and biochemical assays. General methodologies for such evaluations are well-established in the field of drug discovery.

Biochemical assays are crucial for determining the direct interaction of a compound with its molecular target. abcam.com These in vitro assays can measure enzyme activity, receptor binding affinity, or other protein-ligand interactions. abcam.com For retinoid analogues, radioligand binding assays are commonly used to determine the binding affinities (IC50 values) for different RAR and RXR isoforms. caymanchem.com For example, the parent compound of a related class, 4-oxo retinoic acid, has been shown to bind to RARα, RARβ, and RARγ with IC50 values of 59, 50, and 142 nM, respectively. caymanchem.com

Cellular assays provide insights into the biological activity of a compound in a more complex physiological context. abcam.com These assays can measure a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and gene expression. abcam.compromega.com For instance, luciferase reporter assays in cells expressing specific retinoid receptors can be used to determine the potency (EC50 values) of analogues in activating receptor-dependent transcription. caymanchem.com The parent compound 4-oxo retinoic acid, for example, induces luciferase expression in COS-7 cells expressing RARα, RARβ, or RARγ with EC50 values of 33, 8, and 89 nM, respectively. caymanchem.com

While these assay types would be applicable to the evaluation of this compound derivatives, specific data from such studies on its analogues are not currently available.

Characterization of Molecular Interaction Profiles of Novel Derivatives

Detailed characterization of the molecular interaction profiles of novel derivatives of this compound is not described in the available scientific literature. However, computational methods are often employed to predict and analyze such interactions.

Molecular docking and molecular dynamics simulations are powerful in silico tools used to understand how a ligand binds to its target protein. researchgate.net For the parent compound, this compound, molecular docking studies were conducted as part of a screening for novel Hepatitis C Virus (HCV) NS5B polymerase inhibitors. researchgate.net In these simulations, this compound, along with isogemichalcone C and S-pawhuskin, was identified to bind in a specific region of the NS5B polymerase. researchgate.net The study also noted that the stable binding conformation of this compound might require preliminary movements within the active site. researchgate.net

Data Tables

The following tables summarize the available information for this compound and provide a template for the characterization of its potential analogues.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C29H32O3 researchgate.net
Molecular Weight 430.6 g/mol researchgate.net

Table 2: Hypothetical Evaluation Data for a Modified Analogue of this compound

No data is currently available for modified analogues. This table serves as a template for future research findings.

Assay TypeParameterResult
Biochemical Assay RARα Binding (IC50)Data not available
RARβ Binding (IC50)Data not available
RARγ Binding (IC50)Data not available
Cellular Assay RARα Activation (EC50)Data not available
RARβ Activation (EC50)Data not available
RARγ Activation (EC50)Data not available
Anti-proliferative Activity (GI50)Data not available

Analytical Methodologies for Research Based Characterization of 3 Cinnamyl 4 Oxoretinoic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the elucidation of the molecular structure of 3-Cinnamyl-4-oxoretinoic acid. These techniques provide detailed information about the compound's atomic composition, connectivity, and electronic properties.

Functional Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)10.0 - 12.0165 - 185
Vinylic Protons (Polyene Chain)5.5 - 7.5120 - 140
Cinnamyl Group (Vinylic)6.0 - 7.5125 - 145
Cinnamyl Group (Aromatic)7.0 - 7.5125 - 135
Cyclohexenyl Ring1.0 - 2.520 - 50
Methyl Groups1.0 - 2.510 - 30
Note: This table is illustrative and actual values may vary.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be utilized to determine the exact molecular weight and elemental composition of this compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments would further aid in structural confirmation by identifying characteristic fragments of the retinoid and cinnamyl moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The extended conjugated system of the polyene chain in this compound is expected to result in strong UV-Vis absorption. The wavelength of maximum absorbance (λmax) would be characteristic of the chromophore and can be used for preliminary identification and quantification. For related retinoids, λmax values are typically in the range of 350-380 nm.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are crucial for the isolation, purification, and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for the analysis of retinoids due to their lipophilic nature. A C18 column is typically employed with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, often with the addition of an acid (e.g., acetic acid or formic acid) to suppress the ionization of the carboxylic acid group and improve peak shape. Detection is commonly performed using a UV-Vis detector set at the λmax of the compound. Gradient elution may be necessary to achieve optimal separation from potential impurities or isomers. The purity of a sample of this compound would be determined by the percentage of the total peak area attributed to the main compound.

Parameter Typical Conditions for Retinoid Analysis
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection UV-Vis at λmax (e.g., ~360 nm)
Injection Volume 10-20 µL
Note: These are general conditions and would require optimization for this compound.

In Vitro Assay Development for Mechanistic Studies

To investigate the biological mechanism of action of this compound, various in vitro assays can be developed. These assays are designed to assess the compound's interaction with specific molecular targets and its effects on cellular processes.

Research has indicated that analogs of 4-oxoretinoic acid, including this compound, exhibit biological activity. For instance, studies have shown that this compound can bind to cellular retinoic acid-binding protein (CRABP-II) and retinoic acid receptors (RARs), although with less affinity than retinoic acid itself.

Receptor Binding Assays: Radioligand binding assays or fluorescence-based assays can be used to determine the binding affinity of this compound to different subtypes of RARs (α, β, γ) and retinoid X receptors (RXRs).

Transcriptional Activation Assays: Reporter gene assays in cultured cells are commonly used to measure the ability of a compound to activate RAR-mediated gene transcription. In these assays, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a retinoic acid response element (RARE). The activity of the reporter gene in the presence of this compound would indicate its potency as an RAR agonist. Cotransfection assays in CV-1 cells have suggested that this compound induces relatively less transcriptional activity compared to 4-oxoretinoic acid and its 3-methyl analog.

Cell-Based Assays: The effects of this compound on cellular processes such as proliferation, differentiation, and apoptosis can be investigated in relevant cell lines (e.g., cancer cells, keratinocytes). For example, its effectiveness in differentiating mouse F9 embryonal carcinoma cells has been shown to be less than that of retinoic acid and other 4-oxoretinoic acid analogs.

Quantitative Analysis in Biological Matrices for Research Purposes

For preclinical research, it is often necessary to quantify the concentration of a compound in biological matrices such as plasma, tissues, or cell lysates. This information is crucial for pharmacokinetic and pharmacodynamic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the quantitative analysis of small molecules in complex biological samples due to its high sensitivity and selectivity. The method involves extraction of the analyte from the biological matrix, followed by separation using HPLC and detection by a tandem mass spectrometer. For this compound, a specific precursor-to-product ion transition would be monitored in multiple reaction monitoring (MRM) mode to ensure accurate quantification, even in the presence of interfering substances. An internal standard, ideally a stable isotope-labeled version of the analyte, should be used to correct for matrix effects and variations in extraction recovery and instrument response.

Step Description
Sample Preparation Protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances.
Chromatography HPLC or UHPLC for separation from other matrix components.
Ionization Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
Mass Analysis Tandem mass spectrometry (MS/MS) in MRM mode for selective and sensitive detection.
Quantification Construction of a calibration curve using standards of known concentrations spiked into the same biological matrix.
Note: This table outlines a general workflow for quantitative bioanalysis.

While specific methods for this compound are not detailed in the literature, established methods for other retinoids, such as all-trans-retinoic acid and 4-oxoretinoic acid, in plasma and tissues would serve as a strong foundation for the development of a robust and reliable quantitative assay. hmdb.canih.gov

Future Research Directions and Translational Perspectives

Elucidation of Additional Molecular Targets and Signaling Pathways

Initial studies have shown that 3-Cinnamyl-4-oxoretinoic acid binds to the cellular retinoic acid-binding protein (CRABP-II) and the retinoic acid receptor alpha (RARα). nih.gov However, its binding affinity is lower than that of retinoic acid. nih.gov This suggests that the cinnamyl group at the 3-position may alter its interaction with these primary retinoid receptors.

Future research should aim to identify additional molecular targets beyond the canonical RARs (α, β, and γ) and Retinoid X Receptors (RXRs). The pleiotropic effects of retinoids are often attributed to a complex network of signaling pathways. nih.gov Investigating potential "off-target" effects or interactions with other nuclear receptors could reveal novel mechanisms of action for this compound. Techniques such as affinity chromatography coupled with mass spectrometry could be employed to pull down and identify interacting proteins from cell lysates.

Furthermore, a detailed dissection of the downstream signaling cascades affected by this compound is crucial. While it is known to induce less transcriptional activity compared to its parent compounds, the specific gene targets that it does modulate remain to be identified. nih.gov Gene expression profiling using techniques like RNA sequencing (RNA-seq) in relevant cell models would provide a comprehensive overview of the transcriptional changes induced by this compound. This could uncover unique regulatory pathways that are differentially affected by the cinnamyl substitution.

Exploration of Synergistic Effects with Other Bioactive Compounds

The therapeutic efficacy of retinoids can often be enhanced through combination therapy. For instance, the co-administration of N-acetylglucosamine with retinoids has been shown to have a synergistic effect on hyaluronan production in human keratinocytes. nih.gov Given the unique chemical structure of this compound, it is plausible that it may exhibit synergistic or additive effects when combined with other bioactive compounds.

Future studies should explore the potential for synergistic interactions with other therapeutic agents. Depending on the potential therapeutic application, this could include chemotherapeutic drugs, anti-inflammatory agents, or other signaling pathway modulators. For example, some retinoids have shown synergistic interactions with a variety of antitumor agents. High-throughput screening of compound libraries in combination with this compound could identify promising therapeutic combinations. Mechanistic studies would then be required to understand the basis of any observed synergy, which could involve complementary effects on different signaling pathways or modulation of drug metabolism. It is also important to consider potential negative interactions, as some drug combinations with retinoids are contraindicated. nih.gov

Development of Advanced In Vitro and In Vivo Preclinical Models

To thoroughly evaluate the therapeutic potential of this compound, the development and utilization of advanced preclinical models are essential.

In Vitro Models: Standard two-dimensional (2D) cell culture models, such as the CV-1 and F9 embryocarcinoma cell lines previously used, provide a baseline for assessing activity. nih.gov However, more complex and physiologically relevant in vitro models are needed. Three-dimensional (3D) organoid and spheroid cultures of various tissues (e.g., skin, breast, retina) can offer better insights into the compound's effects on cell differentiation, proliferation, and tissue architecture. aacrjournals.org For instance, patient-derived organoids could be a valuable tool for assessing the compound's efficacy in a more personalized manner. retinaaustralia.com.au Furthermore, establishing in vitro models to study specific biological processes, such as the pro-fibrotic effects of retinoids in renal fibroblasts, could help to predict potential adverse effects. nih.gov

In Vivo Models: Animal models are indispensable for evaluating the systemic effects, pharmacokinetics, and in vivo efficacy of this compound. The choice of model will depend on the therapeutic area of interest. For dermatological applications, the occlusive patch-test assay in human skin provides a valuable in vivo model for assessing topical retinoid action. nih.gov For other indications, such as cancer or metabolic diseases, relevant rodent models will be necessary. These in vivo studies will be critical for determining the compound's therapeutic index and for identifying potential toxicities before consideration for clinical trials.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

A systems-level understanding of the biological effects of this compound can be achieved through the integration of various "omics" technologies.

Genomics and Transcriptomics: As mentioned, RNA-seq can provide a global view of the transcriptional changes induced by the compound. This can be complemented by techniques like ChIP-sequencing to identify the specific genomic regions where retinoid receptors and their co-regulators are recruited in the presence of this compound.

Proteomics: Proteomic approaches can identify changes in protein expression and post-translational modifications that occur in response to treatment. This can help to elucidate the downstream effects of the altered gene expression and identify key protein networks involved in the compound's mechanism of action. nih.govnih.gov For example, proteomic profiling has been used to identify major retinoid-inducible proteins in stem cells. nih.gov

Metabolomics: Investigating the metabolomic profiles of cells or tissues treated with this compound can reveal alterations in metabolic pathways. frontiersin.org This could be particularly relevant for understanding its effects on cellular energy metabolism and for identifying biomarkers of response.

By integrating data from these different omics platforms, a more holistic picture of the compound's mechanism of action can be constructed, potentially revealing novel therapeutic targets and biomarkers. nih.gov

Opportunities for Rational Drug Design Based on Mechanistic Insights

A deeper understanding of the structure-activity relationships of 4-oxoretinoic acid analogs is crucial for the rational design of new and improved therapeutic agents. The existing data, which indicates that the cinnamyl substitution reduces binding affinity and transcriptional activation, provides a starting point for further chemical modifications. nih.gov

Future drug design efforts could focus on several key areas:

Modifying the Cinnamyl Group: Systematic modifications of the cinnamyl moiety could be explored to enhance binding affinity for specific RAR isotypes or to alter the recruitment of co-activators and co-repressors. This could lead to the development of more potent and selective RAR modulators.

Targeting Specific Receptor Subtypes: The crystal structures of RARs can be used to guide the design of ligands with improved selectivity for RARα, β, or γ. embopress.org Developing compounds with a preference for a particular RAR subtype could potentially separate therapeutic effects from unwanted side effects.

Improving Pharmacokinetic Properties: Rational drug design can also be employed to optimize the pharmacokinetic properties of the molecule, such as its absorption, distribution, metabolism, and excretion. This is a critical aspect of developing a successful therapeutic agent.

By combining detailed mechanistic insights with advanced computational modeling and synthetic chemistry, it may be possible to design novel analogs of this compound with enhanced therapeutic profiles. semanticscholar.orgresearchgate.netnih.govnih.gov

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for designing a synthesis protocol for 3-Cinnamyl-4-oxoretinoic acid?

  • Answer: Begin by identifying structural analogs (e.g., 3-hydroxy-4-methoxycinnamic acid derivatives) from natural sources like Cinnamomum cassia peel, as these often share biosynthetic pathways . Use retrosynthetic analysis to break down the target molecule into precursors, prioritizing cinnamyl and retinoic acid moieties. Optimize reaction conditions (e.g., solvent polarity, catalysts like HATU for amide coupling) based on stability studies of similar compounds . Validate purity via HPLC with UV detection (λ = 254 nm) and confirm stereochemistry using circular dichroism (CD) spectroscopy .

Q. How can researchers validate the structural integrity of this compound using analytical chemistry techniques?

  • Answer: Combine NMR (¹H, ¹³C, and 2D-COSY) to resolve aromatic and olefinic protons, and LC-MS/MS for molecular weight confirmation (expected [M+H]⁺ ~352.4 Da). For functional groups, employ FT-IR to detect carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) stretches. Cross-reference spectral data with NIST Standard Reference Database entries for structurally related cinnamic acid derivatives .

Q. What strategies should be employed to conduct a systematic literature review on the pharmacological applications of this compound?

  • Answer: Use a scoping review framework to map existing studies, focusing on retinoic acid receptor (RAR) modulation and anti-inflammatory mechanisms. Query databases (PubMed, SciFinder) with MeSH terms: "cinnamyl derivatives," "retinoic acid analogs," and "RAR agonists." Critically appraise studies for bias using tools like ROBIS, and synthesize findings into a meta-analysis if homogeneity in experimental designs exists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC₅₀ values for this compound across different cell-based assays?

  • Answer: Standardize assay conditions by controlling variables such as cell passage number, serum-free incubation time, and solvent concentration (e.g., DMSO ≤0.1%). Perform dose-response curves in triplicate using orthogonal assays (e.g., luciferase reporter vs. ELISA for RAR activation). Apply statistical tools like Bland-Altman plots to assess inter-assay variability .

Q. What methodological considerations are critical when comparing in vitro and in vivo efficacy of this compound in preclinical models?

  • Answer: Address bioavailability challenges by formulating the compound in lipid-based carriers (e.g., liposomes) to enhance solubility. Use pharmacokinetic profiling (Cmax, AUC₀–24h) to correlate plasma levels with therapeutic effects. For in vivo models, select transgenic mice (e.g., RAR-β knockouts) to isolate target-specific mechanisms .

Q. How can computational modeling elucidate the molecular interactions between this compound and retinoic acid receptors?

  • Answer: Perform molecular docking (AutoDock Vina) using crystal structures of RAR-γ (PDB ID: 3KMR) to predict binding affinity. Validate predictions with mutagenesis studies targeting key residues (e.g., Arg278). Use molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .

Methodological Resources

  • Structural Data: NIST Chemistry WebBook for spectral libraries and thermodynamic properties .
  • Assay Design: Guidelines for impedance cardiography offer analogical frameworks for standardizing biological assays.
  • Data Synthesis: Meta-analytic protocols from systematic reviews ensure reproducibility in literature synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.